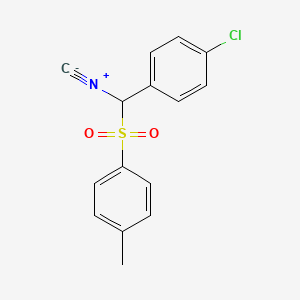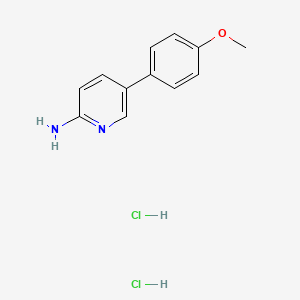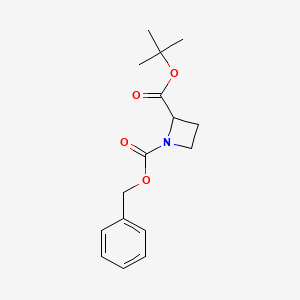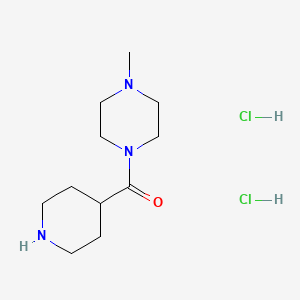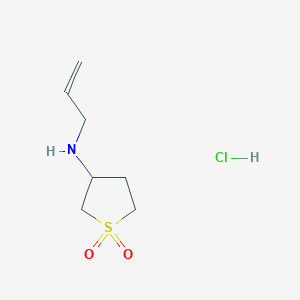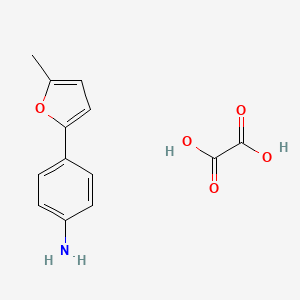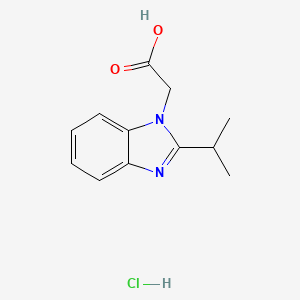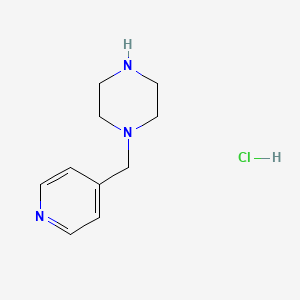
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine (N-CB-DCPP) is an organic compound that has been studied for its potential uses in pharmaceuticals and laboratory experiments. It is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), and is composed of a chlorobenzyl group, a 2,4-dichlorophenoxy group, and a propanamine group. N-CB-DCPP has been studied for its potential to be used as a pesticide, as well as for its potential in scientific research applications.
Applications De Recherche Scientifique
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been studied for its potential as a pesticide. It has been found to be effective in controlling certain species of insects, such as the Colorado potato beetle, and has been studied for its potential use in agricultural applications. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been studied for its potential use in scientific research applications, such as cell culture studies and drug delivery systems.
Mécanisme D'action
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine works by blocking the activity of certain enzymes, such as acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By blocking this enzyme, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine can cause an increase in acetylcholine levels, which can lead to an increase in nerve impulse transmission. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects on the body. For example, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels and an increase in nerve impulse transmission. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have an inhibitory effect on the enzyme cyclooxygenase, which can lead to decreased inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of certain drugs and compounds. However, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine also has some limitations for use in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine is toxic to humans and animals, making it unsuitable for use in experiments involving living organisms.
Orientations Futures
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has the potential to be used in a variety of applications in the future. For example, it could be used as an insecticide or as a pesticide in agricultural applications. Additionally, it could be used in drug delivery systems, as it has been found to have an inhibitory effect on certain enzymes. Additionally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine has the potential to be used in cell culture studies, as it has been found to have a variety of biochemical and physiological effects. Finally, N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine could be used in research into the effects of certain drugs and compounds on the body, as it has been found to have an inhibitory effect on certain enzymes.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3NO/c1-11(21-16-7-6-13(17)8-15(16)19)9-20-10-12-4-2-3-5-14(12)18/h2-8,11,20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYICYTYFFZBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



